

Check Availability & Pricing

#### **BPI-9016M mechanism of action**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BPI-9016M |           |
| Cat. No.:            | B1192325  | Get Quote |

An In-depth Technical Guide to the Mechanism of Action of BPI-9016M

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

BPI-9016M is a potent, orally available small-molecule inhibitor targeting the receptor tyrosine kinases (RTKs) c-Met (mesenchymal-epithelial transition factor) and AXL. Dysregulation of the c-Met and AXL signaling pathways is implicated in the proliferation, survival, migration, and invasion of various tumor cells, as well as in the development of therapeutic resistance. BPI-9016M competitively binds to the ATP-binding sites of these kinases, effectively blocking their phosphorylation and subsequent activation of downstream signaling cascades. This technical guide provides a comprehensive overview of the mechanism of action of BPI-9016M, detailing its effects on key signaling pathways, and summarizing preclinical and clinical data. The guide also includes detailed experimental protocols for the key assays used to characterize the activity of BPI-9016M.

#### Introduction

The c-Met and AXL receptor tyrosine kinases are key players in oncogenesis and tumor progression. Overexpression and/or activating mutations of c-Met and AXL are observed in a variety of human cancers and are often associated with poor prognosis.[1] These RTKs, upon binding to their respective ligands, hepatocyte growth factor (HGF) for c-Met and Gas6 for AXL, activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[2] These pathways are central regulators of cell growth, proliferation, survival, and motility. **BPI-9016M** is a dual



inhibitor designed to simultaneously target both c-Met and AXL, offering a potential therapeutic strategy for cancers driven by the aberrant activation of these pathways.[2][3]

## Core Mechanism of Action: Dual Inhibition of c-Met and AXL

**BPI-9016M** exerts its anti-tumor activity through the potent and selective inhibition of both c-Met and AXL kinases.[2][3]

#### **Direct Kinase Inhibition**

**BPI-9016M** directly competes with ATP for binding to the kinase domains of c-Met and AXL. This competitive inhibition prevents the autophosphorylation of the receptors, which is a critical step in their activation.

#### **Downstream Signaling Pathway Modulation**

By inhibiting c-Met and AXL phosphorylation, **BPI-9016M** effectively blocks the activation of their downstream signaling effectors.

- PI3K/Akt Pathway: Inhibition of c-Met and AXL leads to a reduction in the phosphorylation of Akt, a key downstream mediator of the PI3K pathway.[3] This results in the modulation of proteins involved in cell survival and apoptosis.
- MAPK/ERK Pathway: BPI-9016M treatment also leads to decreased phosphorylation of ERK (extracellular signal-regulated kinase), a critical component of the MAPK pathway, which is heavily involved in cell proliferation and differentiation.[3]

## A Novel Mechanism: Regulation of the miR203-DKK1 Axis

Preclinical studies have revealed a novel aspect of **BPI-9016M**'s mechanism of action involving the microRNA miR-203 and its target, Dickkopf-1 (DKK1).[4] Treatment with **BPI-9016M** has been shown to upregulate the expression of miR-203. In turn, miR-203 directly targets and suppresses the expression of DKK1, a protein implicated in tumor migration and invasion.[4] This c-Met/miR-203/DKK1 signaling axis represents a significant pathway through which **BPI-9016M** exerts its anti-metastatic effects.[4]



### **Preclinical Data Summary**

The anti-tumor activity of **BPI-9016M** has been demonstrated in a range of preclinical models.

**In Vitro Efficacy** 

| Parameter                 | Cell Lines                                  | Results                                                                                                                       |
|---------------------------|---------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| IC50 (Kinase Inhibition)  | Wild-type c-Met                             | 6 nM                                                                                                                          |
| AXL                       | 9 nM                                        |                                                                                                                               |
| IC50 (Cell Growth)        | EBC-1 (lung cancer)                         | 0.12 μΜ                                                                                                                       |
| Cell Cycle Analysis       | A549, H1299 (lung<br>adenocarcinoma)        | Dose-dependent increase in<br>the proportion of cells in the<br>G1 phase, indicating cell cycle<br>arrest.[3]                 |
| Cell Migration & Invasion | A549, H1299 (lung<br>adenocarcinoma)        | Significant inhibition of cell migration and invasion in wound healing and trans-well assays.[4]                              |
| Apoptosis                 | Eca109 (esophageal squamous cell carcinoma) | Induction of apoptosis, as evidenced by increased levels of cleaved caspases 3 and 9.  [5]                                    |
| Western Blot Analysis     | A549, H1299 (lung<br>adenocarcinoma)        | Dose-dependent decrease in<br>the phosphorylation of c-Met,<br>Akt, and ERK. Downregulation<br>of DKK1 protein expression.[3] |

### **In Vivo Efficacy**



| Model                            | Treatment Regimen                          | Results                                                                                                                          |
|----------------------------------|--------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| Patient-Derived Xenografts (PDX) | NOD/SCID mice with lung adenocarcinoma PDX | BPI-9016M (60 mg/kg, p.o. daily) significantly suppressed tumor growth, particularly in tumors with high c-Met expression.[3][4] |

### **Clinical Data Summary**

**BPI-9016M** has been evaluated in Phase I clinical trials in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC).

Pharmacokinetics (Phase I, NCT02478866)

| Parameter Parameter | Value (at doses of 100-800 mg)                                                                             |
|---------------------|------------------------------------------------------------------------------------------------------------|
| Tmax (median)       | 2.0 - 3.5 hours[1][2]                                                                                      |
| Cmax (mean)         | 241 - 987 ng/mL                                                                                            |
| AUC0-72h (mean)     | 4.8-6.6 fold higher for metabolite M1, 4.1-9.8 fold higher for metabolite M2-2 compared to BPI-9016M[1][2] |
| Half-life (t1/2)    | 2.0 - 5.33 hours[6]                                                                                        |

# Safety and Efficacy (Phase I, NCT02478866 & NCT02929290)



| Parameter                    | Results                                                                                                                                                             |
|------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Maximum Tolerated Dose (MTD) | Not reached at doses up to 800 mg once daily. [1][2]                                                                                                                |
| Dose-Limiting Toxicity (DLT) | No DLTs observed.[1][2]                                                                                                                                             |
| Common Adverse Events (AEs)  | Alanine transaminase (ALT) elevation, increased bilirubin, dysgeusia, constipation, hypertension, and palmar-plantar erythrodysesthesia syndrome.[1][2]             |
| Efficacy (NCT02478866)       | Among 19 evaluable patients, 1 had a partial response and 10 had stable disease.[1][2]                                                                              |
| Efficacy (NCT02929290)       | In patients with c-MET overexpression or MET exon 14 skipping mutation, the objective response rate (ORR) was 2.6% and the disease control rate (DCR) was 42.1%.[5] |

# Experimental Protocols Western Blot Analysis

- Cell Lysis: Cells are lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
- Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
- SDS-PAGE: Equal amounts of protein (20-30  $\mu g$ ) are separated on a 10% SDS-polyacrylamide gel.
- Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1%
   Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: The membrane is incubated with primary antibodies against p-c-Met, c-Met, p-Akt, Akt, p-ERK, ERK, DKK1, and GAPDH overnight at 4°C.



- Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection kit.

#### **Cell Viability Assay (CCK8)**

- Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well.
- Treatment: After 24 hours, cells are treated with various concentrations of BPI-9016M for 48 hours.
- CCK8 Addition: 10 μL of CCK8 solution is added to each well and incubated for 2 hours.
- Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.

#### **Wound Healing Assay**

- Cell Seeding: Cells are grown to confluence in 6-well plates.
- Wound Creation: A scratch is made across the cell monolayer with a sterile pipette tip.
- Treatment: Cells are washed and incubated with a medium containing BPI-9016M.
- Image Acquisition: Images of the scratch are taken at 0 and 24 hours.
- Analysis: The width of the scratch is measured to determine cell migration.

#### **Trans-well Migration and Invasion Assays**

- Cell Seeding: Cells are seeded in the upper chamber of a Trans-well insert (with or without Matrigel for invasion and migration assays, respectively).
- Treatment: The upper chamber contains a serum-free medium with **BPI-9016M**, while the lower chamber contains a medium with 10% FBS as a chemoattractant.
- Incubation: The plate is incubated for 24 hours.



 Staining and Counting: Non-migrated/invaded cells on the upper surface of the insert are removed, and the cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.

#### Patient-Derived Xenograft (PDX) Model

- Animal Model: NOD/SCID mice are used.[4]
- Tumor Implantation: Patient-derived lung adenocarcinoma tissue is implanted subcutaneously into the mice.[4]
- Treatment: When tumors reach a certain volume, mice are randomized to receive vehicle control or BPI-9016M (e.g., 60 mg/kg) orally, once daily.[3]
- Tumor Measurement: Tumor volume is measured regularly with calipers.
- Endpoint: At the end of the study, tumors are excised for further analysis, such as Western blotting and immunohistochemistry.[4]

# Signaling Pathway and Experimental Workflow Diagrams





Click to download full resolution via product page

Caption: BPI-9016M Mechanism of Action





Click to download full resolution via product page

Caption: Preclinical Experimental Workflow

#### Conclusion

**BPI-9016M** is a promising dual inhibitor of c-Met and AXL with a multi-faceted mechanism of action. By targeting these key oncogenic drivers, **BPI-9016M** effectively inhibits downstream signaling pathways, leading to reduced tumor cell proliferation, survival, migration, and invasion. The discovery of its regulatory role in the miR-203/DKK1 axis provides further insight into its anti-metastatic potential. Preclinical and early clinical data support the continued development of **BPI-9016M** as a targeted therapy for cancers with c-Met and/or AXL dysregulation. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and to identify patient populations most likely to benefit from this novel agent.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 PMC [pmc.ncbi.nlm.nih.gov]
- 3. BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 [thno.org]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BPI-9016M mechanism of action]. BenchChem, [2025].
   [Online PDF]. Available at: [https://www.benchchem.com/product/b1192325#bpi-9016m-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.